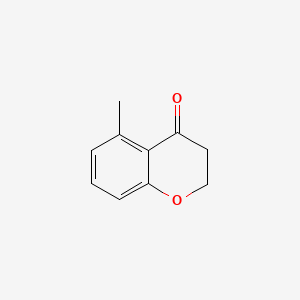
5-Methylchroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylchroman-4-one: is a heterocyclic compound belonging to the chromanone family It is characterized by a benzene ring fused with a dihydropyranone ring, with a methyl group attached at the fifth position
Wissenschaftliche Forschungsanwendungen
Chemistry:
- 5-Methylchroman-4-one serves as a building block for the synthesis of various complex organic molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology:
- The compound exhibits significant biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. It is used in the study of biological pathways and the development of bioactive compounds .
Medicine:
- In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in the development of drugs for treating diseases such as cancer, diabetes, and neurodegenerative disorders .
Industry:
- The compound is used in the formulation of cosmetics and personal care products due to its antioxidant properties. It is also employed in the synthesis of dyes and pigments .
Wirkmechanismus
Target of Action
5-Methylchroman-4-one, a derivative of Chroman-4-one, is a heterobicyclic compound that plays a significant role in medicinal chemistry . It is associated with diverse biological activities . .
Mode of Action
Chroman-4-one derivatives have been shown to exhibit a wide range of pharmacological activities, suggesting that they interact with multiple targets .
Biochemical Pathways
Chroman-4-one analogs have been shown to display antiparasitic activity by targeting pteridine reductase-1 .
Result of Action
Chroman-4-one derivatives have been shown to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-Methylchroman-4-one interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities
Cellular Effects
Chromanone analogs, a family to which this compound belongs, have been shown to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral activities .
Molecular Mechanism
Chromanone analogs have been shown to exhibit high binding affinities to certain biomolecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One common method for synthesizing 5-Methylchroman-4-one involves the Pechmann condensation of substituted phenols with β-ketoesters in the presence of acid catalysts. This reaction typically requires heating and results in the formation of the chromanone ring.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization.
Industrial Production Methods:
- Industrial production methods often involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the scalability and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Methylchroman-4-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the methyl group at the fifth position but shares a similar core structure.
Flavanone: Contains a similar chromanone structure but with a phenyl group at the second position.
Isoflavone: Similar to flavanone but with the phenyl group at the third position.
Uniqueness:
- The presence of the methyl group at the fifth position in 5-Methylchroman-4-one imparts unique chemical and biological properties. This structural modification can enhance its biological activity and specificity compared to its analogs .
Eigenschaften
IUPAC Name |
5-methyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVQMWINGWSVPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)CCOC2=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675457 |
Source


|
| Record name | 5-Methyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18385-68-7 |
Source


|
| Record name | 5-Methyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
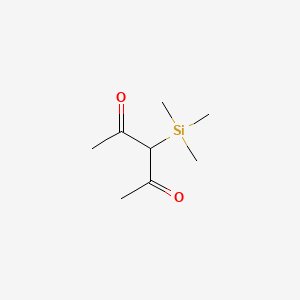
![7-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B579156.png)
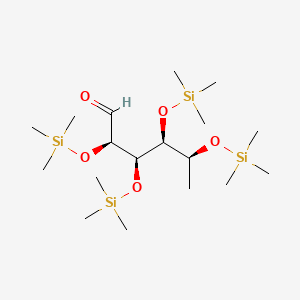

![6,7-Dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B579162.png)
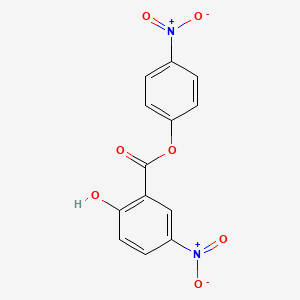
![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid](/img/structure/B579165.png)
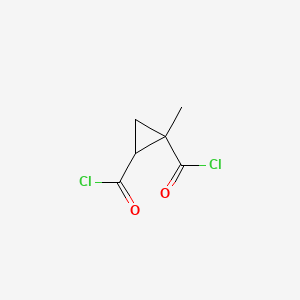
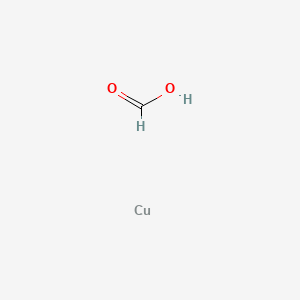
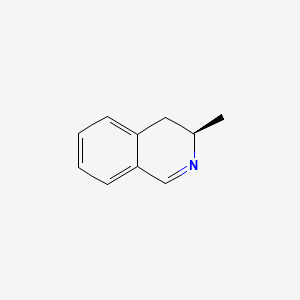
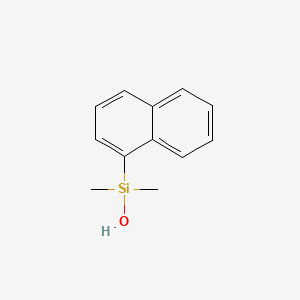
![6-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B579174.png)
![N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide](/img/structure/B579175.png)

